3-chloro-N-(3-chloropyridin-2-yl)benzamide
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Overview
Description
3-chloro-N-(3-chloropyridin-2-yl)benzamide is a chemical compound known for its applications in various scientific fields It is characterized by the presence of a benzamide group substituted with chlorine atoms on both the benzene and pyridine rings
Preparation Methods
The synthesis of 3-chloro-N-(3-chloropyridin-2-yl)benzamide typically involves the reaction of 3-chloropyridine-2-amine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
3-chloro-N-(3-chloropyridin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: It can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N-(3-chloropyridin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly in the development of anti-tubercular drugs.
Biological Studies: The compound is used to study the interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is employed in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets. It binds to and activates ryanodine receptors, leading to the depletion of intracellular calcium stores. This results in muscle paralysis and death in insects, making it an effective insecticide . The compound’s selectivity for insect receptors over mammalian receptors makes it a valuable tool in pest control.
Comparison with Similar Compounds
3-chloro-N-(3-chloropyridin-2-yl)benzamide can be compared with other similar compounds such as:
2-chloro-N-(3-pyridinyl)benzamide: This compound has a similar structure but lacks the additional chlorine atom on the pyridine ring.
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: This thiourea derivative has different functional groups, leading to varied chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-N-(3-chloropyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-4-1-3-8(7-9)12(17)16-11-10(14)5-2-6-15-11/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKXCKRHXSHRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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